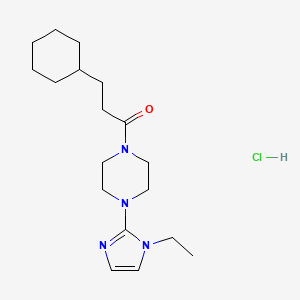

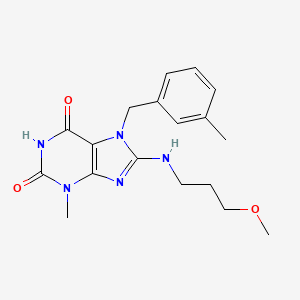

![molecular formula C10H9N5O2 B2764469 Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 64689-81-2](/img/structure/B2764469.png)

Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate

Übersicht

Beschreibung

Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C10H9N5O2 . It is also known as 7-amino-3-cyano-pyrazolo [1,5-a]pyrimidine-6-carboxylic acid ethyl ester .

Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system composed of a pyrazole ring fused with a pyrimidine ring . The compound also contains an ethyl ester group, an amino group, and a cyano group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 231.211 Da . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis and structural analysis of ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives play a significant role in scientific research. For instance, Chimichi et al. (1993) reinvestigated the reaction of 3-amino-4-cyanopyrazole with ethyl 3-ethoxymethylene-2, 4-dioxopentanoate, leading to the establishment of the structure of a key product in this reaction series through 13C NMR spectroscopy (Chimichi et al., 1993). This demonstrates the importance of such compounds in chemical research, particularly in organic synthesis and structural chemistry.

Applications in Organic Synthesis

Organic synthesis often employs ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives. For example, Li Ming et al. (2005) reported the convenient synthesis of various pyrazolo[1,5-a]pyrimidines, demonstrating the versatility of these compounds in the creation of new chemical entities (Li Ming et al., 2005). This highlights the compound's role in facilitating the development of novel chemical structures.

Reactivity and Derivative Formation

The reactivity of ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate is a topic of interest in chemical research. Bruni et al. (1994) explored the reactivity of similar compounds, providing insights into the synthesis of potential benzodiazepine receptor ligands (Bruni et al., 1994). This research indicates the potential biomedical applications of these compounds, especially in drug design and pharmacology.

Chemical Transformations and Analysis

The chemical transformations and analysis of derivatives of ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate are integral to scientific research. Takei et al. (1979) synthesized derivatives from related compounds, contributing to a broader understanding of the chemical behavior of these molecules (Takei et al., 1979). This research is crucial for developing new synthetic methods and understanding molecular interactions.

Safety and Hazards

According to the safety data sheet, this compound is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity - single exposure (respiratory tract irritation) . It is advised to avoid breathing dust/fumes, to wear protective gloves, clothing, eye protection, and face protection, and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5O2/c1-2-17-10(16)7-5-13-9-6(3-11)4-14-15(9)8(7)12/h4-5H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYVDNDOCMQSPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=C(C=N2)C#N)N=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001331581 | |

| Record name | ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821554 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate | |

CAS RN |

64689-81-2 | |

| Record name | ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Chlorophenyl)-5-{1-[(1-phenylcyclopropyl)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2764389.png)

![N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide](/img/structure/B2764392.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2764394.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(o-tolyloxy)acetamide](/img/structure/B2764395.png)

![[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2764399.png)

![(4-ethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2764407.png)

![N-cyclopentyl-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2764409.png)